![molecular formula C9H15ClO4S B1526032 1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester CAS No. 374931-27-8](/img/structure/B1526032.png)
1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester
Overview
Description
1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester is a chemical compound with the molecular formula C9H15ClO4S and a molecular weight of 254.73 g/mol. It is a type of fatty acid ester, which are derived by transesterification of fats with methanol .
Synthesis Analysis
Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Capillary columns with Carbowax-type (polyethylene glycol) stationary phases are typically used for analyses of saturated and unsaturated fatty acid methyl esters .Molecular Structure Analysis
The molecular structure of 1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester can be analyzed using techniques such as mass spectrometry (MS). In MS, organic molecules are bombarded by electrons or other ionic species causing them to ionize and fragment for separation by a magnetic field .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . The triglyceride transesterification process can be analyzed using various 1D and 2D NMR techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester can be analyzed through various techniques. For example, the esterification of carotenoids can result in substantial changes in their properties such as solubility and susceptibility to oxidation .Scientific Research Applications
Environmental Biomarker Development
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) is utilized as a plasticizer to replace phthalates in various applications. Research has identified urinary metabolites of DINCH, which can serve as biomarkers for exposure assessment. The oxidative metabolites, including cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester (MONCH), and cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester (MHNCH), indicate environmental exposure to DINCH and its potential health impact. This discovery enables more accurate assessment of exposure to plasticizers and their effects on human health (Silva et al., 2013).
Synthetic Chemistry and Natural Product Synthesis
The chemical reactivity of cyclohexanecarboxylic acid derivatives, such as 1-chlorosulfonylmethylcyclohexanecarboxylic acid methyl ester, plays a significant role in the synthesis of various compounds. For instance, the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene produces methyl-substituted 1-cyclopentene-1-carboxylic esters. This process is crucial for generating intermediates important in the synthesis of natural products and other organic compounds, demonstrating the versatility and importance of cyclohexanecarboxylic acid derivatives in synthetic chemistry (TakedaAkira & TsuboiSadao, 1977).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO4S/c1-14-8(11)9(7-15(10,12)13)5-3-2-4-6-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTNEUAGFFPFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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